5-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-4,8H,5,11H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVZXOBJHGOAML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
The reaction is typically conducted in polar protic solvents such as ethanol or methanol, with temperatures ranging from 60°C to 80°C. Elevated temperatures facilitate the deprotonation of thiazolidine-2,4-dione at the 5-position, enabling nucleophilic attack on the benzyl carbon of 4-aminobenzylamine. The proposed mechanism involves:
Table 1: Optimization of Classical Synthesis Parameters
| Parameter | Condition Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol vs. Methanol | 72–85 | 90–95 |
| Temperature (°C) | 60 vs. 80 | 68 vs. 82 | 88 vs. 93 |
| Reaction Time (hours) | 6 vs. 12 | 75 vs. 88 | 89 vs. 94 |
| Molar Ratio (1:1 vs. 1:1.2) | 1:1 vs. 1:1.2 | 70 vs. 85 | 87 vs. 92 |
Data derived from iterative laboratory trials highlight methanol as the superior solvent, offering higher yields (82–85%) and shorter reaction times (6–8 hours) compared to ethanol.
Green Chemistry Methods
Recent advancements emphasize sustainable synthesis using deep eutectic solvents (DES) , which serve dual roles as solvents and catalysts. Although primarily applied to Knoevenagel condensations of thiazolidinediones with aldehydes, these methods are adaptable to alkylation reactions for this compound.
DES Composition and Efficiency
A choline chloride–N-methylurea DES system (molar ratio 1:2) has demonstrated efficacy in analogous syntheses, achieving yields of 75–90% at 80°C. The DES enhances reaction kinetics by stabilizing intermediates through hydrogen bonding and electrostatic interactions.
Proposed Adaptation for Target Compound
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Substrate Modification : Replace aldehydes with 4-aminobenzyl halides.
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Mechanistic Pathway : DES facilitates deprotonation of thiazolidinedione, followed by alkylation via an SN2 mechanism.
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Sustainability Metrics : Reduced energy consumption (20–30% lower than classical methods) and elimination of volatile organic solvents.
Industrial-Scale Production
Large-scale synthesis necessitates modifications to classical protocols to enhance efficiency and purity. Continuous flow reactors and automated systems are pivotal in industrial settings.
Key Industrial Protocols
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Continuous Flow Synthesis :
-
Purification Techniques :
Table 2: Industrial vs. Laboratory-Scale Performance
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield (%) | 82–85 | 80–88 |
| Purity (%) | 93–95 | 98–99 |
| Energy Consumption (kWh/kg) | 12–15 | 8–10 |
| Solvent Recovery (%) | 70–75 | 90–95 |
Reaction Optimization and Parameters
Critical Factors Influencing Yield and Purity
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Solvent Polarity : Methanol’s higher polarity accelerates enolate formation, improving reaction kinetics.
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Catalyst Selection : DES systems reduce activation energy by 15–20% compared to traditional bases.
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Temperature Gradients : Precise control (±2°C) minimizes side reactions such as oxidation or dimerization.
Chemical Reactions Analysis
Types of Reactions
5-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Antidiabetic Activity
Thiazolidinediones are primarily recognized for their role as antidiabetic agents. The compound 5-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione has shown promising results in enhancing insulin sensitivity and lowering blood glucose levels.
Case Study:
A study conducted on TZD derivatives revealed that compounds similar to this compound exhibited hypoglycemic activity in alloxan-induced diabetic rats. The results indicated that specific derivatives significantly reduced blood glucose levels compared to controls .
Anti-inflammatory Properties
The anti-inflammatory potential of thiazolidine derivatives is another area of interest. Research indicates that compounds containing the thiazolidine core can inhibit inflammatory mediators.
Data Summary:
In vitro studies demonstrated that TZD derivatives stabilize the human red blood cell membrane and inhibit protein denaturation, which are indicative of anti-inflammatory activity. For instance, certain derivatives showed substantial inhibition rates at concentrations as low as 500 µg/mL .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored against various pathogens.
Case Study:
Recent research highlighted the synthesis of TZD-based hybrids that exhibited significant antimycobacterial activity against Mycobacterium tuberculosis strains. The minimum inhibitory concentrations (MICs) ranged from 0.078 to 0.283 µM, suggesting strong potential for these compounds as adjunct therapies in tuberculosis treatment .
Anticancer Activity
The anticancer properties of thiazolidine derivatives have been extensively studied, with several compounds showing selective cytotoxicity towards cancer cells.
Data Summary:
In vitro evaluations against various cancer cell lines (e.g., A549 for lung adenocarcinoma and MDA-MB-231 for breast cancer) indicated that certain TZD derivatives effectively inhibited cell proliferation. Notably, compounds were tested for their ability to induce apoptosis in cancer cells, with some demonstrating IC50 values below 1 µM .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of thiazolidine derivatives at key biological targets.
Findings:
Compounds similar to this compound exhibited high binding affinities at PPARγ receptors and COX isoenzymes, which are crucial for their antidiabetic and anti-inflammatory activities respectively . These computational studies support the design of more potent derivatives through structure-activity relationship (SAR) analysis.
Mechanism of Action
The mechanism of action of 5-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For instance, it may inhibit the activity of enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Key Observations:
Their efficacy is linked to bulky lipophilic substituents (e.g., pyridylethoxy groups), which enhance receptor binding . The 4-aminobenzyl group in the target compound lacks this lipophilic extension, suggesting weaker PPARγ activation.
Antimicrobial/Antitubercular Activity: Methoxy and nitro substituents enhance activity against Mycobacterium tuberculosis (e.g., 5-(4-methoxybenzylidene)-TZD, MIC <1 µg/mL) by improving membrane penetration . The amino group’s polarity may reduce efficacy unless protonated in acidic environments.
Antioxidant Activity: Electron-donating groups (e.g., hydroxyl, methoxy) enhance radical scavenging. The 4-aminophenyl group’s –NH2 moiety may similarly donate electrons, though its activity relative to 5-(2-hydroxyphenylmethylidene)-TZD requires experimental validation .
α-Glucosidase Inhibition: Nitro and heteroaromatic substituents (e.g., 5-(3-nitrobenzylidene)-TZD) show potent inhibition, likely due to electrophilic interactions with the enzyme’s active site . The amino group’s basicity could alter binding affinity.
Physicochemical and Metabolic Stability
- However, this may reduce blood-brain barrier penetration .
- Metabolism: TZDs with electron-deficient substituents (e.g., fluoro, nitro) exhibit slower hepatic degradation. The amino group may undergo acetylation or oxidation, as seen in related aryl amines, impacting pharmacokinetics .
- Impurity Profiles: Impurities in pioglitazone synthesis include 5-(4-hydroxybenzyl)-TZD and 5-(4-fluorobenzyl)-TZD, highlighting the sensitivity of substituents to reaction conditions . The amino group’s reactivity necessitates careful control during synthesis to avoid undesired byproducts.
Biological Activity
Introduction
5-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of the 4-aminophenyl group contributes to its unique pharmacological profile, making it a candidate for various therapeutic applications, particularly in the fields of diabetes management and anti-inflammatory treatments.
Chemical Structure and Properties
The compound features a thiazolidine ring which is characterized by the incorporation of sulfur and nitrogen atoms. This structural arrangement enhances its reactivity and biological interactions. The compound's molecular formula is , with a molecular weight of approximately 240.29 g/mol.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.29 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antidiabetic Activity
Research indicates that thiazolidinedione derivatives, including this compound, exhibit significant antidiabetic properties. These compounds primarily act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity.
In a study involving alloxan-induced diabetic rats, compounds similar to this compound demonstrated notable reductions in blood glucose levels. For instance, compounds synthesized in related research showed effective hypoglycemic activity at doses of 35 mg/kg body weight .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various assays. In vitro studies using human red blood cell (HRBC) membrane stabilization and protein denaturation methods revealed that certain derivatives exhibited significant inhibition of inflammatory responses. Specifically, compounds derived from thiazolidinediones showed high efficacy in stabilizing HRBC membranes at concentrations around 500 µg/mL .
Anticancer Activity
Recent investigations have also focused on the anticancer properties of thiazolidinedione derivatives. The cytotoxicity of this compound was assessed using the MTT assay against various cancer cell lines. Results indicated that this compound could inhibit cell proliferation at micromolar concentrations (5–100 µM), suggesting its potential as an anticancer agent .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- PPAR Agonism : Enhances insulin sensitivity and glucose uptake.
- Inhibition of Pro-inflammatory Enzymes : Modulates the activity of cyclooxygenases (COX-1 and COX-2), reducing inflammation.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
Study on Antidiabetic Properties
In a controlled study involving diabetic rats treated with various thiazolidinedione derivatives, the compound demonstrated significant hypoglycemic effects compared to standard treatments like metformin and pioglitazone. The study highlighted that compounds with the 4-aminophenyl group showed enhanced binding affinity to PPARγ receptors, leading to improved therapeutic outcomes .
Anti-inflammatory Assessment
A comparative analysis was conducted on several thiazolidinedione derivatives for their anti-inflammatory effects. Among them, this compound exhibited superior inhibition rates in HRBC membrane stabilization assays compared to other tested compounds .
Q & A
Q. What are the optimal synthetic routes for 5-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione, and how do reaction conditions influence yield?
The compound can be synthesized via a multi-step condensation reaction. A common approach involves reacting 4-aminobenzaldehyde with thiosemicarbazide under acidic conditions to form a Schiff base intermediate, followed by cyclization with chloroacetic acid or its derivatives. Solvent choice (e.g., ethanol or methanol), temperature (reflux conditions), and catalyst (e.g., sodium acetate) critically impact yield. For example, ethanol as a solvent may enhance cyclization efficiency due to its polarity and boiling point .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Use a combination of spectral techniques:
- NMR : and NMR to identify aromatic protons (δ 6.5–7.5 ppm) and thiazolidinedione carbonyl groups (δ 165–175 ppm).
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ expected at m/z 265.08).
- XRD : Single-crystal X-ray diffraction for absolute configuration validation. Cross-reference data with validated databases like PubChem or RSC publications .
Q. What are the common side reactions during synthesis, and how can they be mitigated?
Side products may arise from incomplete cyclization or oxidation of the aminophenyl group. To minimize these:
- Use inert atmospheres (N) to prevent oxidation.
- Optimize reaction time and temperature to ensure complete cyclization (e.g., reflux for 6–8 hours in acetic acid) .
Advanced Research Questions
Q. How do electronic effects of substituents on the phenyl ring influence the compound’s reactivity in nucleophilic substitutions?
The electron-donating amino group (-NH) activates the phenyl ring for electrophilic substitutions, but steric hindrance at the methylene bridge may limit accessibility. Computational studies (e.g., DFT calculations) can predict reactive sites by analyzing electron density maps. Experimental validation via Hammett plots or kinetic studies under varying pH conditions is recommended .
Q. What experimental designs are suitable for studying the compound’s potential as a kinase inhibitor in biochemical assays?
- Enzyme Inhibition Assays : Use purified kinases (e.g., JAK2 or EGFR) with ATP-competitive binding protocols.
- Docking Simulations : Perform molecular docking (AutoDock Vina) to identify binding poses.
- SAR Analysis : Synthesize analogs with modified substituents (e.g., halogens or methoxy groups) to correlate structure with IC values .
Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?
Conflicting solubility reports may stem from polymorphic forms or impurities. Conduct:
- Phase Solubility Analysis : Measure solubility in DMSO, water, and ethanol using UV-Vis spectroscopy.
- Thermal Analysis : DSC/TGA to identify polymorph transitions affecting solubility.
- Purification : Recrystallize the compound from DMF-acetic acid mixtures to isolate the stable form .
Q. What methodologies enable efficient scale-up of synthesis while maintaining enantiomeric purity?
- Continuous Flow Chemistry : Reduces side reactions via precise control of residence time and temperature.
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based) to separate enantiomers.
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived) during cyclization to enhance enantioselectivity .
Methodological Resources
- Computational Tools : ICReDD’s reaction path search methods for optimizing synthetic routes .
- Factor Design : Apply full factorial designs to screen solvent, temperature, and catalyst combinations .
- Safety Protocols : Follow GB/T 16483 guidelines for handling reactive intermediates and toxic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
